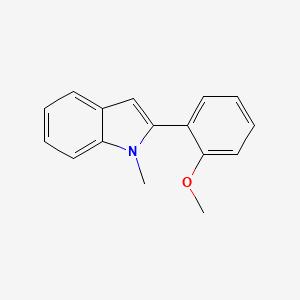
2-(2-Methoxyphenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the indole nitrogen. Indoles are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the palladium-catalyzed cross-coupling reaction, where 2-methoxyphenylboronic acid is coupled with 1-methylindole in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-1-methylindole undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Indole-2-carboxylic acid
Reduction: Indoline derivative
Substitution: Various substituted indole derivatives
科学研究应用
2-(2-Methoxyphenyl)-1-methylindole has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways . For example, it may interact with serotonin receptors, which are known to play a role in mood regulation and other physiological processes .
相似化合物的比较
2-(2-Methoxyphenyl)-1-methylindole can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks the large Stokes shifts necessary for fluorescence microscopy applications.
2-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactivity.
生物活性
2-(2-Methoxyphenyl)-1-methylindole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N. The compound features an indole ring system, which is known for its significant biological activity, and a methoxy-substituted phenyl group that enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been identified as ligands for AhR, influencing various biological pathways including xenobiotic metabolism and immune response .
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory processes, suggesting potential anticancer and anti-inflammatory properties .
Anticancer Activity
Research indicates that this compound exhibits anticancer activity through various pathways:
- Inhibition of Tumor Growth : Studies have shown that related indole compounds can inhibit tumor growth in xenograft models, suggesting a similar potential for this compound .
- Selective Cytotoxicity : The compound has demonstrated selective cytotoxicity against certain cancer cell lines, including those resistant to conventional therapies .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored:
- COX Enzyme Inhibition : Like other indoles, it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
- Prostaglandin Synthesis : There is evidence suggesting that related compounds can inhibit prostaglandin synthesis, further supporting their anti-inflammatory potential .
Table of Related Compounds and Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylindole-2-carboxamide | Structure | Antiviral activity against alphaviruses |
| Org27569 | Structure | CB1 receptor modulator |
| Org29647 | Structure | Potential anti-inflammatory agent |
Clinical Implications
Clinical trials involving related indole compounds have highlighted their potential in treating conditions such as pain and inflammation. For instance, indomethacin, a well-known indole derivative, has been effective in managing musculoskeletal disorders due to its anti-inflammatory properties .
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3 |
InChI 键 |
VVAZOBKNDXHVEP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















